molecular formula C6H8O3 B13116081 5-Hydroxy-4-methyl-2H-pyran-3(6H)-one CAS No. 61363-76-6

5-Hydroxy-4-methyl-2H-pyran-3(6H)-one

Cat. No.: B13116081
CAS No.: 61363-76-6
M. Wt: 128.13 g/mol
InChI Key: QFXBGIRGOZEAMI-UHFFFAOYSA-N
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Description

5-Hydroxy-4-methyl-2H-pyran-3(6H)-one is a heterocyclic organic compound that belongs to the pyranone family. Compounds in this family are known for their diverse biological activities and are often used in various chemical and pharmaceutical applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Hydroxy-4-methyl-2H-pyran-3(6H)-one typically involves the cyclization of appropriate precursors under acidic or basic conditions. One common method is the reaction of 4-methyl-2-pentenoic acid with a suitable oxidizing agent to form the desired pyranone ring.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale batch or continuous flow processes. These methods often utilize catalysts and optimized reaction conditions to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

5-Hydroxy-4-methyl-2H-pyran-3(6H)-one can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The compound can be reduced to form a dihydropyranone derivative.

    Substitution: The methyl group can be substituted with other functional groups through electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, RNH2) can be employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield 5-oxo-4-methyl-2H-pyran-3(6H)-one, while reduction could produce 5-hydroxy-4-methyl-2,3-dihydropyran.

Scientific Research Applications

5-Hydroxy-4-methyl-2H-pyran-3(6H)-one has several applications in scientific research, including:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial or antioxidant properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the production of pharmaceuticals, agrochemicals, and other fine chemicals.

Mechanism of Action

The mechanism of action of 5-Hydroxy-4-methyl-2H-pyran-3(6H)-one involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact mechanism can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

    4-Hydroxy-2H-pyran-3(6H)-one: Lacks the methyl group at the 4-position.

    5-Hydroxy-2H-pyran-3(6H)-one: Lacks the methyl group at the 4-position.

    4-Methyl-2H-pyran-3(6H)-one: Lacks the hydroxyl group at the 5-position.

Uniqueness

5-Hydroxy-4-methyl-2H-pyran-3(6H)-one is unique due to the presence of both the hydroxyl and methyl groups, which can influence its chemical reactivity and biological activity. This combination of functional groups may confer specific properties that are not observed in similar compounds.

Properties

CAS No.

61363-76-6

Molecular Formula

C6H8O3

Molecular Weight

128.13 g/mol

IUPAC Name

3-hydroxy-4-methyl-2H-pyran-5-one

InChI

InChI=1S/C6H8O3/c1-4-5(7)2-9-3-6(4)8/h7H,2-3H2,1H3

InChI Key

QFXBGIRGOZEAMI-UHFFFAOYSA-N

Canonical SMILES

CC1=C(COCC1=O)O

Origin of Product

United States

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